Ido1-IN-2

Description

Structure

2D Structure

Properties

Molecular Formula |

C15H17FN6O4 |

|---|---|

Molecular Weight |

364.33 g/mol |

IUPAC Name |

2-[[4-[N'-[(7S)-4-fluoro-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]-N-(2-hydroxyethyl)acetamide |

InChI |

InChI=1S/C15H17FN6O4/c16-9-2-1-8-5-11(10(8)6-9)19-15(20-25)13-14(22-26-21-13)18-7-12(24)17-3-4-23/h1-2,6,11,23,25H,3-5,7H2,(H,17,24)(H,18,22)(H,19,20)/t11-/m0/s1 |

InChI Key |

OLPQNOYGDGMZSU-NSHDSACASA-N |

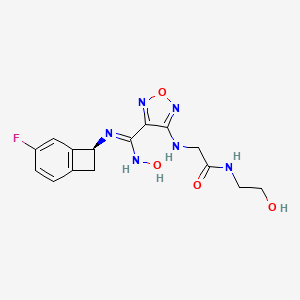

Isomeric SMILES |

C1[C@@H](C2=C1C=CC(=C2)F)N=C(C3=NON=C3NCC(=O)NCCO)NO |

Canonical SMILES |

C1C(C2=C1C=CC(=C2)F)N=C(C3=NON=C3NCC(=O)NCCO)NO |

Origin of Product |

United States |

Foundational & Exploratory

Ido1-IN-2 mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors in Cancer Cells

A Note on Nomenclature: Extensive research did not yield specific information on a compound designated "Ido1-IN-2." This guide, therefore, focuses on the well-characterized mechanisms of action of Indoleamine 2,3-dioxygenase 1 (IDO1) and its inhibitors in the context of cancer therapy, which is the presumed area of interest.

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal enzyme in cancer immunology, contributing significantly to tumor immune evasion.[1] By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 orchestrates an immunosuppressive tumor microenvironment.[2][3] This guide delineates the multifaceted mechanisms of IDO1 in cancer cells, including its canonical enzymatic function and its non-canonical signaling role. It further details the mode of action of IDO1 inhibitors, summarizes key quantitative data from preclinical and clinical studies, provides methodologies for essential experiments, and visualizes the complex biological pathways involved.

The Dual Role of IDO1 in Cancer Pathogenesis

IDO1's contribution to cancer progression is not limited to its enzymatic activity. It also possesses a non-enzymatic signaling function, making it a complex therapeutic target.[4][5]

Enzymatic Function: Tryptophan Depletion and Kynurenine Production

IDO1, a heme-containing enzyme, catabolizes the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[6][7] This enzymatic activity fosters an immunosuppressive milieu through two primary mechanisms:

-

Tryptophan Starvation: The depletion of tryptophan in the tumor microenvironment triggers a stress-response pathway in effector T cells and Natural Killer (NK) cells, leading to their anergy and apoptosis.[8]

-

Kynurenine-Mediated Immunosuppression: The accumulation of kynurenine and its downstream metabolites activates the Aryl Hydrocarbon Receptor (AhR) in various immune cells.[8][9] This activation promotes the differentiation of naïve T cells into immunosuppressive regulatory T cells (Tregs) and the recruitment of myeloid-derived suppressor cells (MDSCs).[10]

Non-Enzymatic Signaling Function

Beyond its catalytic role, IDO1 can act as a signaling molecule.[4] This function is mediated through its Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs).[5] Upon phosphorylation, these motifs can recruit downstream signaling proteins, such as SHP-1 and SHP-2 phosphatases, initiating a signaling cascade that contributes to a sustained immunosuppressive phenotype.[11] This non-canonical pathway can prolong immunoregulatory effects in a feed-forward manner.[4]

Mechanism of Action of IDO1 Inhibitors

IDO1 inhibitors are designed to counteract the immunosuppressive effects of IDO1, thereby restoring anti-tumor immunity. These small molecules can be broadly categorized based on their interaction with the IDO1 enzyme.[12] The primary mechanism involves blocking the catalytic activity of IDO1, which in turn:

-

Restores Tryptophan Levels: By inhibiting IDO1, the local concentration of tryptophan is restored, allowing for the normal proliferation and activation of effector T cells.

-

Reduces Kynurenine Production: Inhibition of IDO1 decreases the production of immunosuppressive kynurenine metabolites, thereby preventing the generation of Tregs and MDSCs.[13]

Some newer generation inhibitors are also being developed to target the non-enzymatic signaling function of IDO1.[11]

Quantitative Data on IDO1 Inhibitors

The following tables summarize key quantitative data for representative IDO1 inhibitors from various studies.

Table 1: In Vitro Potency of Selected IDO1 Inhibitors

| Inhibitor | Target(s) | IC50 (nM) | Cell Line | Reference |

| Epacadostat (INCB024360) | IDO1 | 71.8 | - | [14] |

| Linrodostat (BMS-986205) | IDO1 | 1.1 | IDO1-HEK293 | [14] |

| Navoximod (GDC-0919) | IDO1 | - | - | [15] |

| Indoximod | IDO pathway | Ki: 19 µM | - | [14] |

| IDO-IN-7 | IDO1 | 38 | - | [14] |

| Palmatine chloride | IDO1 | 3 µM | HEK293-hIDO1 | [14] |

Table 2: Clinical Trial Data for Epacadostat in Combination with Pembrolizumab

| Cancer Type | Phase | Treatment Arm | Objective Response Rate (ORR) | Reference |

| Advanced Melanoma | III | Epacadostat + Pembrolizumab | - (Trial did not meet primary endpoint) | [7][13] |

| Advanced Melanoma | I/II | Epacadostat + Pembrolizumab | - (Showed promising early results) | [7] |

Experimental Protocols

IDO1 Enzyme Activity Assay (Cell-Free)

This protocol is adapted from methodologies described for determining IDO1 enzyme activity in a cell-free system.[16][17]

-

Preparation of Reaction Mixture:

-

Prepare a reaction buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[16]

-

-

Enzyme and Substrate Addition:

-

Add purified recombinant IDO1 protein or cell extract to the reaction mixture.

-

Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.[16]

-

-

Incubation:

-

Incubate the reaction at 37°C for 30-60 minutes.[16]

-

-

Reaction Termination and Hydrolysis:

-

Quantification:

-

Centrifuge the mixture to pellet precipitated protein.

-

Measure the kynurenine concentration in the supernatant using HPLC or a spectrophotometer at 480 nm after reacting with p-DMAB.[16]

-

Cellular IDO1 Activity Assay

This protocol is based on a widely used cell-based assay for screening IDO1 inhibitors.[16]

-

Cell Seeding:

-

Induction of IDO1 Expression:

-

Stimulate the cells with interferon-gamma (IFN-γ) to induce IDO1 expression.[16]

-

-

Inhibitor and Substrate Treatment:

-

Add the test inhibitor at various concentrations.

-

Add L-tryptophan to the cell culture medium.

-

-

Incubation:

-

Incubate the plate for 24-48 hours.

-

-

Kynurenine Measurement:

-

Collect the cell culture supernatant.

-

Measure the kynurenine concentration in the supernatant as described in the cell-free assay protocol.[16]

-

Visualizations of Signaling Pathways and Workflows

IDO1-Mediated Immune Suppression Pathway

Caption: IDO1 enzymatic activity depletes tryptophan and produces kynurenine.

Non-Enzymatic Signaling Function of IDO1

Caption: Non-enzymatic IDO1 signaling via ITIM phosphorylation.

Experimental Workflow for IDO1 Inhibitor Screening

Caption: Workflow for cell-based screening of IDO1 inhibitors.

References

- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations [frontiersin.org]

- 4. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]

- 10. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? | Annual Reviews [annualreviews.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ido1-IN-2 in Tryptophan Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical, heme-containing enzyme that serves as the rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2][3] This metabolic pathway is not only crucial for tryptophan degradation but also plays a significant role in immune regulation.[4] In numerous pathological conditions, particularly in oncology, the upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[5][6] This creates a tolerogenic environment that allows cancer cells to evade immune surveillance.[7][8] Consequently, the development of potent and selective IDO1 inhibitors has become a promising strategy in cancer immunotherapy.[9][10]

Ido1-IN-2 is a potent and selective inhibitor of the IDO1 enzyme. This technical guide provides an in-depth overview of the role of this compound in tryptophan metabolism, summarizing its inhibitory activity and placing it within the broader context of IDO1 function and therapeutic targeting. The guide details relevant experimental protocols for evaluating IDO1 inhibitors and visualizes the key metabolic and signaling pathways involved.

This compound: A Potent and Selective IDO1 Inhibitor

This compound (also referred to as compound 16) has demonstrated potent inhibitory activity against the IDO1 enzyme across multiple species. Its selectivity for IDO1 over other related enzymes, such as IDO2 and tryptophan 2,3-dioxygenase (TDO), is a key characteristic for a therapeutic candidate, minimizing off-target effects.

Quantitative Data for this compound

The following table summarizes the available in vitro inhibitory activity of this compound against IDO1.

| Parameter | Species | Value | Reference |

| IC50 | Human | 81 nM | [11] |

| IC50 | Mouse | 59 nM | [11] |

| IC50 | Rat | 28 nM | [11] |

The Tryptophan Metabolic Pathway and the Role of IDO1

The catabolism of tryptophan is a complex process with multiple branching pathways. The vast majority of extracellular tryptophan is metabolized through the kynurenine pathway, initiated by IDO1 or TDO.

Signaling Pathway of Tryptophan Metabolism

The following diagram illustrates the central role of IDO1 in the tryptophan metabolic pathway and the mechanism of its inhibition.

Caption: Tryptophan metabolism via the IDO1 pathway and its inhibition by this compound.

In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine lead to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) activity, thereby facilitating tumor immune escape.[12] Furthermore, kynurenine and its downstream metabolites can activate the PI3K-Akt signaling pathway in neoplastic cells, promoting their proliferation and inhibiting apoptosis.[8]

Experimental Protocols for Evaluating IDO1 Inhibitors

A variety of in vitro and in vivo assays are employed to characterize the potency, selectivity, and efficacy of IDO1 inhibitors like this compound.

In Vitro IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.

Principle: Recombinant IDO1 is incubated with the substrate L-tryptophan in the presence of a reducing system. The product, N-formylkynurenine, is then converted to kynurenine, which can be quantified by spectrophotometry or HPLC.

Typical Protocol:

-

Add recombinant human IDO1 enzyme to a reaction buffer containing potassium phosphate buffer (pH 6.5), ascorbic acid, methylene blue, and catalase.[13]

-

Add varying concentrations of the test inhibitor (e.g., this compound).

-

Initiate the reaction by adding L-tryptophan.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).[13]

-

Stop the reaction with trichloroacetic acid.

-

Incubate at an elevated temperature (e.g., 65°C) to facilitate the conversion of N-formylkynurenine to kynurenine.[13]

-

Centrifuge to pellet precipitated protein.

-

Measure the kynurenine concentration in the supernatant using a spectrophotometer at 321 nm or by HPLC.[10]

Cellular IDO1 Inhibition Assay

This assay assesses the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and target engagement.

Principle: A human cancer cell line that expresses IDO1 (e.g., HeLa or SKOV-3) is stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[14] The cells are then treated with the test inhibitor, and the amount of kynurenine secreted into the culture medium is measured.

Typical Protocol (using SKOV-3 cells):

-

Plate SKOV-3 cells in a 96-well plate and allow them to adhere overnight.[14]

-

Induce IDO1 expression by adding IFN-γ (e.g., 100 ng/mL) and incubate for 24 hours.[14]

-

Add serial dilutions of the test inhibitor.

-

Incubate for an appropriate time (e.g., 48-72 hours).

-

Collect the cell culture supernatant.

-

Quantify the kynurenine concentration in the supernatant, often using a colorimetric method involving Ehrlich's reagent or by LC-MS/MS.[14]

Experimental Workflow for IDO1 Inhibitor Screening

The following diagram outlines a typical workflow for the screening and validation of IDO1 inhibitors.

Caption: A generalized experimental workflow for the discovery and validation of IDO1 inhibitors.

In Vivo Pharmacodynamic and Efficacy Studies

These studies are crucial for determining the in vivo activity of an IDO1 inhibitor.

Pharmacodynamic (PD) Assay:

-

Objective: To measure the extent of target engagement in vivo.

-

Method: Mice bearing IDO1-expressing tumors (e.g., CT26 colon carcinoma) are treated with the inhibitor.[15] Plasma, tumor, and liver tissues are collected at various time points to measure the levels of tryptophan and kynurenine. A significant reduction in the kynurenine-to-tryptophan ratio indicates effective IDO1 inhibition.[16]

Efficacy Studies in Syngeneic Tumor Models:

-

Objective: To assess the anti-tumor efficacy of the inhibitor, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors (e.g., anti-PD-1).[17][18]

-

Method: Immunocompetent mice are implanted with syngeneic tumor cells (e.g., GL261 glioma or B16 melanoma).[15][18] Once tumors are established, mice are treated with the IDO1 inhibitor, a checkpoint inhibitor, or the combination. Tumor growth is monitored over time, and survival is assessed. Immune cell populations within the tumor microenvironment are often analyzed by flow cytometry to understand the mechanism of action.

Downstream Signaling Pathways Modulated by IDO1 Inhibition

Inhibition of IDO1 by compounds like this compound is expected to reverse the immunosuppressive effects mediated by tryptophan depletion and kynurenine accumulation.

Logical Relationship of IDO1 Inhibition and Immune Activation

The following diagram illustrates the logical cascade of events following IDO1 inhibition in the tumor microenvironment.

Caption: The signaling cascade initiated by the inhibition of IDO1.

Tryptophan depletion activates the GCN2 kinase pathway, which can lead to T-cell cycle arrest.[12] By restoring tryptophan levels, IDO1 inhibitors can alleviate this stress response and promote T-cell proliferation.[12] Concurrently, the reduction in kynurenine levels diminishes the activation of Tregs and may also impact other immunosuppressive cells like myeloid-derived suppressor cells (MDSCs).[5]

Conclusion

This compound is a potent and selective inhibitor of IDO1, a key enzyme in tryptophan metabolism with significant implications for immune regulation, particularly in cancer. While specific in vivo and detailed mechanistic data for this compound are not extensively available in the public domain, its in vitro potency suggests it is a valuable tool for studying the biological consequences of IDO1 inhibition. The experimental protocols and signaling pathways described in this guide provide a comprehensive framework for the evaluation of this compound and other IDO1 inhibitors. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of targeting the IDO1 pathway with selective inhibitors like this compound, both as a monotherapy and in combination with other immunomodulatory agents.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies [frontiersin.org]

- 5. Preclinical investigations and a first-in-human phase I trial of M4112, the first dual inhibitor of indoleamine 2,3-dioxygenase 1 and tryptophan 2,3-dioxygenase 2, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound - Immunomart [immunomart.com]

- 12. Frontiers | Impact of IDO1 and IDO2 on the B Cell Immune Response [frontiersin.org]

- 13. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. jitc.bmj.com [jitc.bmj.com]

- 18. Combination therapy with IDO1 inhibitor for enhancing glioblastoma treatment efficacy - Research Day 2017 [feinberg.northwestern.edu]

The Technical Landscape of Ido1-IN-2: A Deep Dive into Kynurenine Pathway Suppression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Ido1-IN-2, a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism, a pathway frequently exploited by cancer cells to create an immunosuppressive tumor microenvironment. By inhibiting IDO1, this compound aims to restore anti-tumor immunity, making it a significant compound of interest in the field of cancer immunotherapy. This document details the mechanism of action, quantitative data, and experimental protocols associated with this compound, offering a comprehensive resource for researchers in drug discovery and development.

The Kynurenine Pathway and the Role of IDO1 in Immune Evasion

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan.[1] The first and rate-limiting step in this pathway is catalyzed by the heme-containing enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), which converts L-tryptophan to N-formylkynurenine.[1][2] This initial product is then rapidly converted to kynurenine.

In the context of cancer, the overexpression of IDO1 within the tumor microenvironment leads to two key immunosuppressive effects:

-

Tryptophan Depletion: The accelerated catabolism of tryptophan by IDO1 depletes this essential amino acid in the local environment. T-cells, which are crucial for anti-tumor immunity, are highly sensitive to tryptophan levels. A lack of tryptophan arrests T-cell proliferation and induces a state of anergy (unresponsiveness).

-

Accumulation of Kynurenine and its Metabolites: The buildup of kynurenine and its downstream metabolites actively promotes the differentiation and activation of regulatory T-cells (Tregs), which further suppress the activity of effector T-cells.

This dual mechanism of tryptophan starvation and production of immunosuppressive metabolites allows cancer cells to evade immune surveillance and destruction.[1] Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy to reverse this immune tolerance and enhance the efficacy of cancer immunotherapies.[2]

This compound: A Potent and Selective IDO1 Inhibitor

This compound (also referred to as compound 16 in its primary publication) is a novel, potent, and selective inhibitor of IDO1.[2][3] It was discovered through structure-based drug design, featuring a unique amino-cyclobutarene motif that binds to the heme group in the active site of the IDO1 enzyme.[2]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, including its in vitro potency, metabolic stability, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound [3]

| Target | Species | IC50 (nM) |

| IDO1 | Human | 81 |

| IDO1 | Mouse | 59 |

| IDO1 | Rat | 28 |

Table 2: In Vitro Metabolic Stability of this compound

| Species | Liver Microsomal Clint (μL/min/mg) | Hepatocyte Clint (μL/min/10^6 cells) |

| Human | 2.9 | < 1.0 |

| Rat | 13 | 1.8 |

| Dog | 11 | < 1.0 |

| Monkey | 10 | 1.8 |

Table 3: Pharmacokinetic Properties of this compound

| Species | Dose (mg/kg) | Route | CL (mL/min/kg) | Vdss (L/kg) | T1/2 (h) | F (%) |

| Rat | 2 | IV | 7.9 | 1.3 | 2.2 | N/A |

| 10 | PO | N/A | N/A | 2.5 | 99 | |

| Dog | 1 | IV | 3.3 | 1.0 | 4.0 | N/A |

| 5 | PO | N/A | N/A | 3.9 | 98 |

CL: Clearance; Vdss: Volume of distribution at steady state; T1/2: Half-life; F: Bioavailability; IV: Intravenous; PO: Oral; N/A: Not Applicable.

Note: Ki value and in vivo efficacy data for this compound are not reported in the primary publication.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Recombinant Human IDO1 Enzymatic Assay

This protocol describes the biochemical assay used to determine the in vitro potency of this compound against purified recombinant human IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Trichloroacetic acid (TCA)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare the assay buffer containing 50 mM potassium phosphate (pH 6.5), 10 mM ascorbic acid, 10 μM methylene blue, and 100 μg/mL catalase.

-

Add 2 μL of the test compound (this compound) in DMSO to the wells of a 96-well plate. For the control, add 2 μL of DMSO.

-

Add 78 μL of the assay buffer containing 20 nM recombinant human IDO1 enzyme to each well.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 μL of 500 μM L-Tryptophan in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Stop the reaction by adding 100 μL of 6% (w/v) trichloroacetic acid (TCA).

-

Incubate the plate at 65 °C for 15 minutes to convert N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of kynurenine at 321 nm using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a four-parameter logistic equation.

HeLa Cell-Based IDO1 Assay

This protocol describes the cell-based assay used to determine the cellular potency of this compound.

Materials:

-

HeLa cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human interferon-gamma (IFN-γ)

-

L-Tryptophan

-

Trichloroacetic acid (TCA)

-

96-well cell culture plates

-

CO2 incubator

-

Plate reader

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 20,000 cells per well in DMEM supplemented with 10% FBS and penicillin-streptomycin.

-

Incubate the cells at 37 °C in a 5% CO2 incubator overnight.

-

The next day, treat the cells with 100 ng/mL of human IFN-γ to induce IDO1 expression.

-

Add the test compound (this compound) at various concentrations to the wells.

-

Incubate the cells for 24 hours.

-

Add L-Tryptophan to a final concentration of 100 μM.

-

Incubate the cells for an additional 24 hours.

-

Collect the cell culture supernatant.

-

Add an equal volume of 6% (w/v) TCA to the supernatant to precipitate proteins.

-

Incubate at 65 °C for 15 minutes.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of kynurenine at 321 nm.

-

Calculate the percent inhibition and determine the IC50 value.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: The Kynurenine Pathway and the inhibitory action of this compound.

Caption: Mechanism of IDO1 inhibition by a heme-binding inhibitor.

Caption: Experimental workflow for the IDO1 biochemical assay.

Conclusion

This compound is a potent and selective inhibitor of IDO1 with a promising preclinical profile, including excellent potency, selectivity, and pharmacokinetic properties.[2] Its mechanism of action, centered on the suppression of the kynurenine pathway, holds significant potential for reversing tumor-induced immune suppression. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other novel IDO1 inhibitors. Future in vivo efficacy studies will be crucial in determining the therapeutic potential of this compound in various cancer models.

References

- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 2. Discovery of Amino-cyclobutarene-derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Amino-cyclobutarene-derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Ido1-IN-2 target engagement in dendritic cells

An In-Depth Technical Guide to IDO1 Target Engagement in Dendritic Cells

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that serves as a critical regulator of immune responses.[1][2][3] It catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan (Trp) along the kynurenine pathway.[1][3] In the tumor microenvironment (TME), IDO1 is often highly expressed in antigen-presenting cells, such as dendritic cells (DCs), as well as in tumor cells themselves.[4][5]

This heightened IDO1 activity leads to two key immunosuppressive outcomes:

-

Tryptophan Depletion: The local depletion of Trp activates the GCN2 stress-response kinase in T cells, leading to cell cycle arrest and anergy.[1][6][7]

-

Kynurenine Accumulation: The buildup of tryptophan metabolites, collectively known as kynurenines (Kyn), actively suppresses effector T cells and promotes the development of regulatory T cells (Tregs).[2]

Given its significant role in enabling tumor immune evasion, IDO1 has emerged as a high-priority target for cancer immunotherapy.[2][5] This guide provides a technical overview of the mechanisms of IDO1 in dendritic cells and details the core methodologies for assessing the target engagement of IDO1 inhibitors, using the well-characterized inhibitor Epacadostat as a primary example, as specific data for a compound designated "Ido1-IN-2" is not available in the reviewed literature.

Dual Functions of IDO1 in Dendritic Cells

In dendritic cells, IDO1 possesses both enzymatic and non-enzymatic functions that contribute to an immunoregulatory phenotype.

-

Catalytic Function: Primarily induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ), the enzymatic activity of IDO1 converts tryptophan to kynurenine, leading to the immunosuppressive effects described above.[1][7][8]

-

Signaling Function: Independent of its catalytic activity, IDO1 can act as a signaling molecule.[6][9] In plasmacytoid DCs (pDCs), transforming growth factor-beta (TGF-β) can trigger the phosphorylation of Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) within the IDO1 protein.[9][10] This initiates a signaling cascade involving SHP phosphatases and the non-canonical NF-κB pathway, establishing a positive feedback loop that sustains a long-term tolerogenic state in the DC.[1][9]

Assessing IDO1 Target Engagement

Confirming that a therapeutic agent binds to its intended target and elicits the desired biological response in a cellular context is a critical step in drug development.[11] For IDO1 inhibitors, target engagement is primarily assessed by measuring the direct downstream consequences of enzymatic inhibition.

Quantitative Data on IDO1 Inhibition

The primary pharmacodynamic readout for IDO1 inhibitors is the reduction of kynurenine.[12] The potency of these inhibitors is typically determined in cellular assays where IDO1 expression has been induced.

Table 1: Effect of IDO1 Inhibition on Kynurenine Levels

| Compound | Model System | Treatment Condition | Outcome | Reference |

|---|---|---|---|---|

| Epacadostat | CT26 Mouse Tumors | In vivo | 24% decrease in Kyn/Trp ratio | [13] |

| Epacadostat | Mouse Plasma | In vivo | 57% decrease in Kyn/Trp ratio | [13] |

| 1-MT (IDOi) | AGS¹⁸·²-shIDO1 Cells | 48 hours | Kyn reduced from 16.46 µM to 3.23 µM |[14] |

Table 2: In Vitro Potency of IDO1 Inhibitors

| Compound | Assay System | Readout | IC₅₀ / Effect | Reference |

|---|---|---|---|---|

| Epacadostat | SKOV-3 Cell Kynurenine Assay | Kynurenine Production | Complete Inhibition (IC₅₀ ~70 nM) | [8] |

| BMS-986205 | SKOV-3 Cell Kynurenine Assay | Kynurenine Production | ~80% Max Inhibition | [8] |

| Epacadostat | DC-T Cell Co-culture | T Cell Activation Rescue | Nanomolar Potency | [8] |

| BMS-986205 | DC-T Cell Co-culture | T Cell Activation Rescue | Nanomolar Potency |[8] |

Experimental Protocols

The following protocols describe robust, cell-based functional assays for screening and characterizing IDO1 inhibitors in a physiologically relevant context.[8][15] While the original protocol uses the SKOV-3 cell line, it is directly adaptable for monocyte-derived or bone marrow-derived dendritic cells.

Protocol 1: Cellular IDO1 Activity Assay (Kynurenine Measurement)

This assay directly measures the product of IDO1's enzymatic activity, kynurenine, secreted into the cell culture medium.

Objective: To quantify the dose-dependent inhibition of IDO1 activity by a test compound.

Materials:

-

Human monocyte-derived dendritic cells (Mo-DCs).

-

Complete RPMI-1640 medium.

-

Recombinant human IFN-γ.

-

Test compound (e.g., this compound, Epacadostat).

-

96-well cell culture plates.

-

Kynurenine standard.

-

Trichloroacetic acid (TCA).

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

Plate reader (490 nm absorbance).

Methodology:

-

Cell Seeding: Plate Mo-DCs at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.

-

IDO1 Induction: Add IFN-γ (e.g., 100 ng/mL final concentration) to all wells except the negative control wells.

-

Compound Treatment: Add serial dilutions of the test compound to the IFN-γ treated wells. Include a "vehicle only" control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Carefully collect 100 µL of supernatant from each well.

-

Kynurenine Detection:

-

Add 50 µL of 30% TCA to 100 µL of supernatant to precipitate proteins. Centrifuge at 800 g for 10 minutes.

-

Transfer 100 µL of the resulting supernatant to a new 96-well plate.

-

Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 490 nm.

-

-

Data Analysis: Create a standard curve using known concentrations of kynurenine. Calculate the kynurenine concentration in each sample and plot the dose-response curve to determine the IC₅₀ value of the test compound.

Protocol 2: DC-T Cell Co-Culture Assay

This assay assesses the functional consequence of IDO1 inhibition: the restoration of T cell activation/proliferation that was suppressed by IDO1-expressing DCs.

Objective: To measure the ability of a test compound to rescue T cell function from IDO1-mediated suppression.

Materials:

-

IDO1-expressing Mo-DCs (prepared as in Protocol 1).

-

Jurkat T cells (or primary human T cells).

-

T cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA).

-

Cell proliferation dye (e.g., CFSE) or cell viability reagent (e.g., CellTiter-Glo®).

Methodology:

-

Prepare DCs: Seed and treat Mo-DCs with IFN-γ and the test compound as described in Protocol 1 (Steps 1-4).

-

Prepare T Cells: Label Jurkat or primary T cells with CFSE dye according to the manufacturer's protocol (if measuring proliferation).

-

Co-Culture: After the 48-72 hour incubation, wash the DC plate to remove excess kynurenine and compound. Add the prepared T cells to the wells containing the DCs at a ratio of 10:1 (T:DC).

-

Activate T Cells: Add T cell activation stimuli to the co-culture.

-

Incubation: Incubate the co-culture for an additional 72 hours.

-

Measure T Cell Response:

-

Proliferation (CFSE): Harvest T cells and analyze CFSE dilution by flow cytometry.

-

Viability/Activation (Luminescence): Add a reagent like CellTiter-Glo® to measure ATP levels, which correlate with cell viability and metabolic activity.

-

-

Data Analysis: Quantify the T cell response relative to controls (e.g., T cells + DCs without IFN-γ). Plot the dose-dependent rescue of T cell function to determine the EC₅₀ of the test compound.

Conclusion

The development of effective IDO1 inhibitors relies on robust and reproducible methods to confirm target engagement within a relevant cellular context. The assays described in this guide—direct measurement of kynurenine production and functional assessment of T cell rescue—provide a comprehensive framework for evaluating the potency and cellular activity of novel IDO1-targeting compounds. By employing these detailed protocols, researchers can generate the critical data needed to advance promising candidates through the drug development pipeline and ultimately harness the therapeutic potential of IDO1 inhibition in cancer immunotherapy.

References

- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. What are IDO1 modulators and how do they work? [synapse.patsnap.com]

- 4. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Activation of the Kynurenine Pathway in Human Malignancies Can Be Suppressed by the Cyclin-Dependent Kinase Inhibitor Dinaciclib [frontiersin.org]

- 6. Frontiers | Impact of IDO1 and IDO2 on the B Cell Immune Response [frontiersin.org]

- 7. Dendritic cells, indoleamine 2,3 dioxygenase and acquired immune privilege - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Forced IDO1 expression in dendritic cells restores immunoregulatory signalling in autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indoleamine 2,3-Dioxygenase and Dendritic Cell Tolerogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of IDO1 Inhibition in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the rate-limiting step in tryptophan catabolism. By depleting tryptophan and generating bioactive metabolites known as kynurenines, IDO1 plays a significant role in inducing T-cell tolerance and regulating inflammatory responses. Dysregulation of the IDO1 pathway has been implicated in the pathogenesis of various autoimmune diseases. Consequently, the inhibition of IDO1 has emerged as a promising therapeutic strategy to restore immune homeostasis and ameliorate disease severity. This technical guide provides an in-depth overview of the therapeutic potential of IDO1 inhibition in preclinical models of autoimmunity, with a focus on experimental protocols, quantitative data, and the underlying signaling pathways. While specific data for "Ido1-IN-2" is not available in the public domain, this document consolidates findings from studies on other potent and selective IDO1 inhibitors, such as Epacadostat (INCB024360), to serve as a comprehensive resource.

The IDO1 Signaling Pathway in Autoimmunity

IDO1 is an intracellular heme-containing enzyme that initiates the degradation of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. This enzymatic activity has profound consequences on the immune system through two primary mechanisms:

-

Tryptophan Depletion: The local depletion of tryptophan in the cellular microenvironment activates the General Control Nonderepressible 2 (GCN2) kinase pathway in T cells.[1] This leads to the inhibition of protein synthesis and cell cycle arrest, ultimately suppressing T-cell proliferation and effector function.

-

Kynurenine Production: The accumulation of kynurenine and its downstream metabolites can act as signaling molecules. Kynurenines can induce the apoptosis of activated T cells and promote the differentiation of naïve T cells into regulatory T cells (Tregs), which are crucial for maintaining immune tolerance.

In the context of autoimmunity, the overexpression or aberrant activity of IDO1 can contribute to a state of immune suppression that paradoxically may exacerbate certain autoimmune conditions, while its inhibition can restore pro-inflammatory responses. However, in many T-cell-driven autoimmune diseases, enhancing IDO1 activity has been shown to be protective. Conversely, inhibiting IDO1 in specific contexts, particularly in B-cell-mediated autoimmunity, is being explored as a therapeutic avenue. The role of IDO1 is complex and context-dependent, with opposing effects observed in different autoimmune models. For instance, deletion or inhibition of IDO1 exacerbates disease in the Experimental Autoimmune Encephalomyelitis (EAE) model of multiple sclerosis, while in some models of arthritis, the role is less clear, with the related enzyme IDO2 playing a more prominent pro-inflammatory role.[1][2][3]

Below is a diagram illustrating the core IDO1 signaling pathway.

References

- 1. Frontiers | Impact of IDO1 and IDO2 on the B Cell Immune Response [frontiersin.org]

- 2. Deletion of indoleamine 2,3 dioxygenase (Ido)1 but not Ido2 exacerbates disease symptoms of MOG35-55-induced experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Ido1-IN-2: A Technical Guide to its Mechanism and Affected Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] By depleting tryptophan and generating immunosuppressive metabolites, IDO1 plays a crucial role in creating a tolerogenic microenvironment.[3] This mechanism is exploited by tumor cells to evade the immune system, making IDO1 a compelling target for cancer immunotherapy.[1] Ido1-IN-2 is a potent and selective inhibitor of the IDO1 enzyme. This guide provides an in-depth overview of the signaling pathways affected by this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Quantitative Data

The inhibitory potency of this compound against IDO1 has been determined in various species. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Species | IC50 (nM) |

| Human | 81 |

| Mouse | 59 |

| Rat | 28 |

| Data sourced from MedChemExpress.[4] |

Mechanism of Action and Signaling Pathways

This compound, as a selective inhibitor of IDO1, functions by blocking the enzymatic activity of IDO1. This inhibition leads to the restoration of local tryptophan levels and a reduction in the production of immunosuppressive kynurenine metabolites.[3] The primary signaling pathways affected by the inhibition of IDO1 are central to T-cell activation and function.

Two major downstream consequences of IDO1 activity that are reversed by this compound are:

-

Activation of the General Control Nonderepressible 2 (GCN2) Kinase Pathway: Tryptophan depletion, caused by IDO1 activity, leads to an accumulation of uncharged tRNA, which in turn activates the GCN2 kinase.[3] Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to an inhibition of protein synthesis and subsequent T-cell anergy and apoptosis. By preventing tryptophan depletion, this compound inhibits the activation of this stress-response pathway in T-cells.

-

Inhibition of the mTOR Pathway: The depletion of tryptophan also suppresses the activity of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3] Inhibition of mTOR further contributes to the suppression of T-cell function. This compound, by maintaining tryptophan levels, supports the continued activity of the mTOR pathway in T-cells.

The following diagram illustrates the signaling cascade initiated by IDO1 and the points of intervention by an inhibitor like this compound.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following are detailed, generalized methodologies for evaluating IDO1 inhibitors, which can be adapted for this compound.

In Vitro IDO1 Enzyme Activity Assay

This assay directly measures the enzymatic activity of purified recombinant IDO1 and its inhibition.

Materials:

-

Recombinant human IDO1 enzyme

-

L-tryptophan (substrate)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

Cofactors and reagents: Ascorbic acid, methylene blue, catalase

-

This compound (or other test inhibitors)

-

Trichloroacetic acid (TCA) for reaction termination

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent) for kynurenine detection

-

96-well microplate and plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, ascorbic acid (20 mM), methylene blue (10 µM), and catalase (100 µg/mL).[5]

-

Add the recombinant IDO1 enzyme to the reaction mixture.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the enzymatic reaction by adding L-tryptophan (e.g., 400 µM).[5]

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[5]

-

Stop the reaction by adding 30% (w/v) TCA.[5]

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[5]

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.[5]

-

Calculate the percent inhibition and determine the IC50 value for this compound.

References

- 1. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Frontiers | Impact of IDO1 and IDO2 on the B Cell Immune Response [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Potent IDO1 Inhibition on T-Cell Proliferation and Function: A Technical Guide

Disclaimer: This technical guide focuses on the well-characterized Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Epacadostat (INCB024360) , as a representative example to illustrate the effects of potent and selective IDO1 inhibition on T-cell biology. While the initial request specified Ido1-IN-2, a thorough search of scientific literature did not yield detailed studies on its specific effects on T-cell proliferation or function beyond initial potency screening. This compound (also known as compound 16) is a potent and selective IDO1 inhibitor, and its reported IC50 values are provided below for reference. The principles, experimental setups, and biological outcomes described for Epacadostat are expected to be broadly applicable to other potent IDO1 inhibitors like this compound.

Introduction: IDO1 as an Immunomodulatory Target

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that serves as a critical regulator of immune responses. It catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment (TME) and other inflammatory settings, IDO1 expression is often upregulated, leading to two primary immunosuppressive mechanisms:

-

Tryptophan Depletion: T-cells, particularly effector T-cells, are highly sensitive to low tryptophan levels. Tryptophan starvation leads to the activation of the GCN2 stress kinase, which results in cell cycle arrest and anergy (a state of non-responsiveness).[2]

-

Accumulation of Kynurenine Metabolites: The enzymatic breakdown of tryptophan produces metabolites, principally kynurenine, which have direct immunosuppressive effects. These metabolites can induce the differentiation of naïve T-cells into regulatory T-cells (Tregs) and trigger apoptosis in effector T-cells and natural killer (NK) cells.[1][3]

By creating an immunosuppressive milieu, IDO1 allows tumor cells to evade immune surveillance.[3] Therefore, inhibiting IDO1 is a promising therapeutic strategy to restore anti-tumor immunity by reactivating suppressed T-cells. This guide details the effects of potent IDO1 inhibition on T-cell proliferation and function, using Epacadostat as the primary example.

Quantitative Data on IDO1 Inhibitors

This section provides quantitative data for both this compound and the representative compound, Epacadostat.

This compound Potency

The following table summarizes the known biochemical potency of this compound.

| Compound | Target | Assay Type | IC50 Value |

| This compound | Human IDO1 | Biochemical | 81 nM |

| Mouse IDO1 | Biochemical | 59 nM | |

| Rat IDO1 | Biochemical | 28 nM |

Epacadostat (INCB024360) Potency and Cellular Activity

Epacadostat is a potent and highly selective oral inhibitor of IDO1.[4] Its efficacy has been characterized in various biochemical and cell-based assays.

| Parameter | System | Value | Reference |

| IC50 (IDO1) | Recombinant Human IDO1 Enzyme | 10 nM | [5] |

| Selectivity | >2000-fold vs. TDO2 & IDO2 | Biochemical Assays | [4] |

| Cellular IC50 | IFNγ-stimulated HeLa cells | ~70 nM (Kynurenine production) | [5] |

| T-Cell Co-Culture EC50 | Jurkat T-cell activation (IL-2 rescue) | ~18 nM | [6] |

Effect of Epacadostat on T-Cell Function

Treatment with Epacadostat has been shown to enhance the function of tumor antigen-specific T-cells. In co-culture experiments where dendritic cells (DCs) were treated with Epacadostat before being used to stimulate T-cells, a significant increase in pro-inflammatory cytokine production was observed.[4][7]

| Cytokine | T-Cell Line | Fold Increase with Epacadostat (1.0 µM) | Reference |

| IFN-γ | MUC1-C-specific | ~ 2.5-fold | [4] |

| GM-CSF | MUC1-C-specific | ~ 2.0-fold | [4] |

| IL-8 | MUC1-C-specific | ~ 1.8-fold | [4] |

| TNF-α | MUC1-C-specific | ~ 2.3-fold | [4] |

Furthermore, this enhanced T-cell activation translates to improved tumor cell killing.

| T-Cell Line | Target Tumor Cell Line | % Lysis (Control DCs) | % Lysis (Epacadostat-treated DCs) | Reference |

| Brachyury-specific | MDA-MB231 (Breast Cancer) | 3.5% | 26.9% | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols are representative of those used to evaluate the efficacy of IDO1 inhibitors like Epacadostat.

IDO1 Enzyme Inhibition Assay (Kynurenine Measurement)

This assay quantifies the direct inhibitory effect of a compound on IDO1 enzymatic activity by measuring the production of kynurenine.

Objective: To determine the IC50 value of an inhibitor against recombinant IDO1 or IDO1 in cell lysates.

Materials:

-

Recombinant human IDO1 enzyme or IFN-γ stimulated cell lysate (e.g., from SKOV-3 or HeLa cells).

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase.

-

Substrate: L-tryptophan (400 µM).

-

Test Inhibitor (e.g., Epacadostat) at various concentrations.

-

Stop Solution: 30% (w/v) Trichloroacetic acid (TCA).

-

Detection Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid.

-

96-well microplate.

Procedure:

-

Add assay buffer to the wells of a 96-well plate.

-

Add serial dilutions of the test inhibitor to the wells.

-

Initiate the reaction by adding the IDO1 enzyme source and L-tryptophan substrate.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding the TCA stop solution.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new plate and add the DMAB reagent.

-

Measure the absorbance at 480 nm. The yellow color intensity is proportional to the kynurenine concentration.

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value using non-linear regression analysis.[8]

T-Cell and Cancer Cell Co-Culture Assay

This assay models the tumor microenvironment to assess an inhibitor's ability to rescue T-cell function from IDO1-mediated suppression.[9]

Objective: To measure the effect of an IDO1 inhibitor on T-cell proliferation and/or activation (e.g., cytokine release) in the presence of IDO1-expressing cancer cells.

Materials:

-

IDO1-expressing cancer cell line (e.g., SKOV-3 ovarian cancer cells).

-

T-cells (e.g., human PBMCs, isolated CD8+ T-cells, or Jurkat T-cell line).

-

Culture Media: RPMI-1640 with 10% FBS.

-

IDO1 Inducer: Interferon-gamma (IFN-γ, e.g., 100 ng/mL).

-

T-cell Stimulants: Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA), or anti-CD3/CD28 antibodies.

-

Test Inhibitor (e.g., Epacadostat).

-

96-well culture plate.

-

ELISA kit for cytokine detection (e.g., IL-2, IFN-γ).

Procedure:

-

Day 1: Seed the cancer cells (e.g., SKOV-3) in a 96-well plate and allow them to adhere overnight.

-

Day 2: Add IFN-γ to the cancer cells to induce IDO1 expression. Incubate for 24 hours.

-

Day 3: Remove the medium and replace it with fresh medium containing serial dilutions of the test inhibitor.

-

Add T-cells to the wells containing the cancer cells.

-

Add T-cell stimulants (e.g., PHA/PMA) to activate the T-cells.

-

Co-culture for 48-72 hours.

-

Day 5/6 (Readout):

-

Cytokine Production: Collect the culture supernatant and measure the concentration of a key T-cell activation cytokine, such as IL-2 or IFN-γ, using an ELISA kit.

-

T-cell Proliferation: If using primary T-cells, they can be pre-labeled with a proliferation dye like CFSE. Proliferation is then measured as dye dilution by flow cytometry. Alternatively, a viability reagent can be added to measure the relative number of viable cells.

-

-

Analyze the data to determine the concentration at which the inhibitor rescues T-cell function from IDO1-mediated suppression (EC50).

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams are rendered using the DOT language.

IDO1-Mediated T-Cell Suppression Pathway

Caption: The IDO1 pathway promotes immune suppression by depleting tryptophan and producing kynurenine.

Experimental Workflow: T-Cell Co-Culture Assay

Caption: Workflow for assessing an IDO1 inhibitor's ability to rescue T-cell function in vitro.

Logical Relationship: Reversing T-Cell Suppression

Caption: Logic of how IDO1 inhibitors reverse immunosuppression to enhance anti-tumor immunity.

Conclusion

Potent and selective IDO1 inhibitors, exemplified by Epacadostat, effectively reverse a key mechanism of tumor immune evasion. By blocking the catabolism of tryptophan, these inhibitors alleviate the suppression of effector T-cells and reduce the generation of immunosuppressive Tregs. As demonstrated in preclinical models, this leads to a restoration of T-cell proliferation, an increase in pro-inflammatory cytokine production, and enhanced cytolytic function against tumor cells. The robust datasets and well-defined experimental protocols available for compounds like Epacadostat provide a strong foundation for the continued investigation and development of IDO1 inhibitors as a cornerstone of cancer immunotherapy.

References

- 1. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors [frontiersin.org]

- 3. amsbio.com [amsbio.com]

- 4. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. oncotarget.com [oncotarget.com]

- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Off-Target Landscape of IDO1 Inhibition: A Technical Guide to Epacadostat

An in-depth examination of the off-target profile of the selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Epacadostat, for researchers, scientists, and drug development professionals.

Disclaimer: While the initial request concerned the off-target effects of "Ido1-IN-2," a thorough search of scientific literature and databases did not yield a comprehensive, publicly available off-target profile for this specific molecule. To fulfill the core requirements of this technical guide with robust, quantitative data, we have focused on Epacadostat (INCB024360) , a well-characterized, potent, and highly selective IDO1 inhibitor that has undergone extensive preclinical and clinical evaluation. The data and methodologies presented herein pertain to Epacadostat and serve as a representative example for understanding the off-target landscape of a selective IDO1 inhibitor.

Introduction to IDO1 Inhibition and the Importance of Selectivity

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the context of oncology, IDO1 has emerged as a critical immune checkpoint. Its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby enabling tumors to evade immune surveillance.[3][4]

The therapeutic rationale for IDO1 inhibition is to reverse this immunosuppressive state and restore anti-tumor immunity. However, the clinical success of IDO1 inhibitors has been mixed, underscoring the importance of understanding their full pharmacological profile, including any off-target activities that could contribute to unexpected clinical outcomes or toxicities. High selectivity is a key attribute for a therapeutic agent, minimizing the potential for unintended interactions with other cellular targets.

Epacadostat is a potent and highly selective oral inhibitor of the IDO1 enzyme.[5] It has demonstrated over 1,000-fold selectivity for IDO1 compared to the related enzymes indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO).[3] This high degree of selectivity is crucial for minimizing off-target effects and is a primary focus of this guide.

Off-Target Profile of Epacadostat

Comprehensive preclinical safety and toxicology studies have been conducted on Epacadostat to assess its off-target interaction profile. These studies are essential for identifying potential liabilities and ensuring the safety of the compound.

In Vitro Safety Pharmacology Panel (CEREP Panel)

Epacadostat was evaluated in a broad panel of in vitro assays to determine its activity against a wide range of receptors, ion channels, and enzymes. The results indicate a "clean" profile, with no significant off-target interactions observed at a concentration of 10 µM.[1][6] This suggests a low potential for off-target-mediated side effects.

Table 1: Summary of Epacadostat Off-Target Screening (CEREP Panel)

| Target Class | Number of Targets Screened | Observed Inhibition at 10 µM |

| Receptors | > 40 | No significant inhibition |

| Ion Channels | > 5 | No significant inhibition |

| Enzymes | > 5 | No significant inhibition |

| Transporters | > 2 | No significant inhibition |

Data synthesized from preclinical data reported for INCB024360 (Epacadostat).[1][6]

Kinase Profiling

While a comprehensive kinase panel screen for Epacadostat is not publicly detailed, its high selectivity for the heme-containing IDO1 enzyme, which is structurally distinct from the typical ATP-binding pocket of protein kinases, suggests a low probability of significant off-target kinase activity.

Selectivity against Related Enzymes

A critical aspect of the off-target profile of an IDO1 inhibitor is its selectivity against the other tryptophan-catabolizing enzymes, IDO2 and TDO. Epacadostat has demonstrated high selectivity for IDO1.[3]

Table 2: Selectivity Profile of Epacadostat against IDO2 and TDO

| Enzyme | IC50 (nM) | Selectivity vs. IDO1 |

| IDO1 | ~10 | - |

| IDO2 | >10,000 | >1,000-fold |

| TDO | >10,000 | >1,000-fold |

IC50 values are approximate and compiled from multiple sources.[3][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the typical experimental protocols used to assess the on-target and off-target activities of IDO1 inhibitors like Epacadostat.

IDO1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of a compound in inhibiting the enzymatic activity of purified human IDO1.

Methodology:

-

Recombinant human IDO1 with an N-terminal His tag is expressed in E. coli and purified to homogeneity.

-

The assay is performed at room temperature in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

-

The reaction mixture contains purified IDO1 enzyme (e.g., 20 nM), L-tryptophan substrate (e.g., 2 mM), and necessary co-factors (e.g., 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase).

-

The test compound (e.g., Epacadostat) is added at various concentrations.

-

The enzymatic reaction is initiated, and the formation of N'-formylkynurenine, the product of the IDO1-catalyzed reaction, is monitored continuously by measuring the increase in absorbance at 321 nm.

-

The initial reaction rates are calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.[7]

References

- 1. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. biorxiv.org [biorxiv.org]

- 5. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

Discovery and Initial Characterization of Novel IDO1 Inhibitors: A Technical Guide

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical therapeutic target, particularly in the field of oncology. As a key enzyme in the kynurenine pathway, IDO1 catalyzes the rate-limiting step of tryptophan catabolism.[1][2][3] This activity has profound implications within the tumor microenvironment (TME), where IDO1 is often overexpressed. The depletion of tryptophan and the accumulation of its metabolites, known as kynurenines, create a potent immunosuppressive shield that allows cancer cells to evade immune surveillance.[1][3] Specifically, this process inhibits the activation of effector T and NK cells while promoting the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1]

The central role of IDO1 in immune escape has spurred significant research into the discovery and development of small molecule inhibitors.[4] These inhibitors aim to restore anti-tumor immunity, making them promising candidates for combination therapies with other immunotherapeutic agents like checkpoint inhibitors.[2][5] This guide provides a detailed overview of the methodologies used to discover and characterize novel IDO1 inhibitors, presents key quantitative data, and visualizes the complex biological pathways and experimental workflows involved.

Discovery Strategies for Novel IDO1 Inhibitors

The identification of new chemical entities that can effectively inhibit IDO1 relies on a combination of high-throughput and computational screening methods.

-

High-Throughput Screening (HTS): This involves testing large libraries of compounds for their ability to inhibit recombinant human IDO1. For instance, a screen of an in-house library of 2,000 natural products identified 79 compounds with greater than 30% inhibitory activity at a 20 μM concentration.[6] Similarly, a screening of 40,000 compounds from the WEHI library led to the identification of several promising hits.[7]

-

Structure-Based Virtual Screening: With the crystal structure of human IDO1 available, computational methods like molecular docking are used to screen vast virtual libraries of compounds.[6] This approach predicts how molecules might bind to the active site of the enzyme. Subsequent biological assays are then used to validate the top candidates. This method successfully identified a novel inhibitor, DC-I028, and led to the discovery of even more potent analogs through further optimization.[8][9]

Data on Novel IDO1 Inhibitors

The initial characterization of potential inhibitors involves quantifying their potency, typically expressed as the half-maximal inhibitory concentration (IC50). This is measured in both cell-free enzymatic assays and in cell-based models to assess activity in a more biologically relevant context.

| Compound/Inhibitor | Discovery Method | Enzymatic IC50 (μM) | Cellular IC50 (μM) | Cell Line | Reference |

| Epacadostat | Scaffold-based design | 0.072 | 0.0071 | - | [10] |

| DC-I028 | Virtual Screening | 21.61 | 89.11 | HeLa | [8][9] |

| DC-I02806 | Hit Expansion (analog of DC-I028) | ~18 | ~18 | HeLa | [8][9] |

| Compound 1 | Virtual Screening | - | 1.18 ± 0.04 | HeLa | [11] |

| Compound 28 | Lead Optimization (analog of Cmpd 1) | - | 0.27 ± 0.02 | HeLa | [11] |

| Compound 2 | HTS (Natural Product) | 1.2 ± 0.1 | 10.6 ± 1.1 | HCT116 | [6] |

| Compound 7 | HTS (Natural Product) | 1.6 ± 0.1 | 12.3 ± 1.2 | HCT116 | [6] |

| Compound 8 | HTS (Natural Product) | 2.1 ± 0.1 | 14.7 ± 1.3 | HCT116 | [6] |

| W-0019482 | HTS | - | 0.080 | LLTC-hIDO1 | [7] |

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate characterization of novel IDO1 inhibitors.

Recombinant Human IDO1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.

-

Objective: To determine the IC50 value of an inhibitor against the isolated IDO1 enzyme.

-

Principle: The assay quantifies the production of N-formylkynurenine, the direct product of tryptophan oxidation by IDO1. A common method involves a coupled-enzyme reaction where the product is converted to kynurenine, which can be detected colorimetrically with Ehrlich’s reagent or by its absorbance at 321 nm.[6] Fluorogenic assays provide an alternative with high sensitivity.[12]

-

Materials:

-

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.

-

Add the test compound at various concentrations to the wells of a microplate.

-

Initiate the reaction by adding the purified IDO1 enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[12]

-

Stop the reaction (e.g., with trichloroacetic acid).

-

Develop the color by adding Ehrlich’s reagent and incubate.

-

Measure the absorbance at the appropriate wavelength (e.g., 480 nm for the colorimetric assay or 321 nm for direct kynurenine detection).

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based IDO1 Activity Assay

This assay evaluates the inhibitor's efficacy in a cellular environment where factors like cell permeability and off-target effects come into play.

-

Objective: To determine the cellular IC50 of an inhibitor.

-

Principle: Human cancer cell lines that express IDO1 upon stimulation with interferon-gamma (IFNγ) are used. The activity of the inhibitor is quantified by measuring the amount of kynurenine secreted into the cell culture medium.[13]

-

Cell Lines: SKOV-3 (ovarian cancer) or HeLa (cervical cancer) are commonly used.[8][13]

-

Procedure:

-

Seed cells (e.g., HeLa cells at 50,000 cells/well) into a 96-well plate and allow them to attach overnight.[14]

-

Treat the cells with IFNγ (e.g., 100 ng/mL) to induce IDO1 expression.[13]

-

Simultaneously, add the test compounds at a range of concentrations.

-

Incubate for a specified period (e.g., 24-48 hours) at 37°C and 5% CO2.[13]

-

Collect the cell culture supernatant.

-

Add Ehrlich's reagent to the supernatant, incubate to allow color development, and measure the absorbance at 480 nm.

-

Generate a standard curve using known concentrations of kynurenine to determine the kynurenine concentration in the test samples.[13]

-

Calculate the IC50 value based on the reduction in kynurenine production.

-

T-Cell Co-Culture Assay

This assay assesses the functional consequence of IDO1 inhibition, specifically the restoration of T-cell activation.

-

Objective: To evaluate if the IDO1 inhibitor can rescue T-cells from the immunosuppressive effects of IDO1-expressing cancer cells.

-

Principle: IDO1-expressing cancer cells are co-cultured with a T-cell line (e.g., Jurkat) or primary T-cells. T-cell activation is measured, often via IL-2 production or proliferation markers, in the presence and absence of the inhibitor.[13]

-

Procedure:

-

Induce IDO1 expression in cancer cells (e.g., SKOV-3) with IFNγ as described above.

-

Add the T-cells (e.g., Jurkat cells) and a T-cell activator (e.g., anti-CD3/CD28 beads or PHA).

-

Add the IDO1 inhibitor at various concentrations.

-

Co-culture the cells for 48-72 hours.

-

Measure T-cell activation by quantifying IL-2 levels in the supernatant using ELISA or by measuring T-cell proliferation via methods like BrdU incorporation or CFSE dilution.

-

Assess whether the inhibitor can reverse the suppression of T-cell activation caused by the IDO1-expressing cancer cells.

-

Visualizations: Pathways and Workflows

IDO1 Signaling Pathway and Immunosuppression

IDO1 is a central node in a pathway that leads to immune tolerance. Its expression is induced by pro-inflammatory cytokines like IFNγ, which activates the JAK/STAT1 signaling pathway.[15] IDO1 then depletes local tryptophan and produces kynurenine. Tryptophan starvation activates the GCN2 stress-response kinase in T-cells, leading to cell cycle arrest and anergy.[2][3] Meanwhile, kynurenine and its derivatives act as ligands for the Aryl Hydrocarbon Receptor (AhR), promoting the generation of immunosuppressive Treg cells.[1]

References

- 1. d-nb.info [d-nb.info]

- 2. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fortislife.com [fortislife.com]

- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of novel IDO1 inhibitors via structure-based virtual screening and biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]

Methodological & Application

Application Notes and Protocols for Ido1-IN-2 In Vitro IC50 Determination

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the in vitro half-maximal inhibitory concentration (IC50) of Ido1-IN-2, a potential inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). The protocols outlined are based on established fluorometric methods for assessing IDO1 enzymatic activity.

IDO1 is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid L-tryptophan.[1][2][3] By depleting tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 plays a significant role in tumor immune evasion, making it an attractive target for cancer immunotherapy.[1][2][3][4] Accurate determination of the potency of novel inhibitors such as this compound is a critical step in the drug discovery process.

Data Presentation: Comparative IC50 Values of IDO1 Inhibitors

While specific IC50 data for this compound is not publicly available, the following table presents in vitro IC50 values for other well-characterized IDO1 inhibitors to serve as a reference.

| Compound Name | Assay Type | Cell Line / Enzyme | IC50 (nM) | Reference |

| Epacadostat (INCB024360) | Enzymatic | Recombinant Human IDO1 | ~72 - 73 | [4][5] |

| Epacadostat (INCB024360) | Cell-based (Kynurenine) | SKOV-3 / HeLa | ~7.4 - 15.3 | [1][2][5] |

| BMS-986205 | Cell-based (Kynurenine) | SKOV-3 | ~9.5 | [1][2] |

| BMS-986205 | Cell-based (IL-2 rescue) | Jurkat/SKOV-3 co-culture | ~8 | [1][2] |

IDO1 Signaling Pathway

The diagram below illustrates the central role of IDO1 in tryptophan metabolism and its subsequent impact on the immune system. IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine, which is then converted to kynurenine. This process leads to tryptophan depletion and kynurenine accumulation, both of which suppress T-cell activity and promote an immunosuppressive tumor microenvironment.

Experimental Protocol: In Vitro IC50 Determination of this compound

This protocol describes a fluorometric, cell-free (biochemical) assay for determining the IC50 value of this compound using recombinant human IDO1 enzyme. Commercial assay kits from various suppliers are available and their specific instructions should be followed if used.[1][2][3][4][5]

Materials and Reagents

-

Recombinant Human IDO1 Enzyme

-

This compound (or other test inhibitor)

-

IDO1 Assay Buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 6.5)

-

L-Tryptophan (Substrate)

-

Ascorbic Acid (Reductant)

-

Methylene Blue (Cofactor)

-

Catalase

-

Fluorogenic Developer Solution

-

Known IDO1 Inhibitor (e.g., Epacadostat, as a positive control)

-

DMSO (for dissolving compounds)

-

Black 96-well microplate (for fluorescence assays)

-

Microplate reader with fluorescence detection (Ex/Em = ~402/488 nm)

Preparation of Solutions

-

IDO1 Assay Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.5.

-

2X Reaction Premix: Prepare a premix containing the necessary cofactors in IDO1 Assay Buffer. A typical formulation includes 40 mM Ascorbate, 20 µM Methylene Blue, and 200 µg/mL Catalase.

-